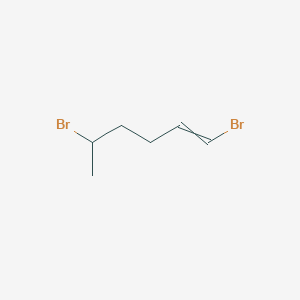
3-(Butyryloxy)cholest-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butyryloxy)cholest-5-ene, also known as cholest-5-en-3-ol butanoate, is a derivative of cholesterol. It is characterized by the presence of a butyryloxy group at the third carbon of the cholest-5-ene structure. This compound is part of a broader class of cholesterol esters, which are important in various biological and industrial contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyryloxy)cholest-5-ene typically involves the esterification of cholesterol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating cholesterol and butyric acid in the presence of the catalyst, followed by purification steps to isolate the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butyryloxy)cholest-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The butyryloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by bases or acids.
Major Products Formed
Oxidation: Formation of cholest-5-en-3-one or cholest-5-en-3-oic acid.
Reduction: Conversion to cholest-5-en-3-ol.
Substitution: Formation of various cholest-5-ene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Butyryloxy)cholest-5-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and membrane dynamics.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of cosmetics and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Butyryloxy)cholest-5-ene involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of the esterified cholesterol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cholesteryl butyrate
- Cholest-5-en-3-ol
- Cholest-5-en-3-one
Uniqueness
3-(Butyryloxy)cholest-5-ene is unique due to its specific esterification at the third carbon, which imparts distinct chemical and physical properties. Compared to cholesteryl butyrate, it has a different ester linkage, affecting its reactivity and interaction with biological systems. Its structural similarity to cholest-5-en-3-ol and cholest-5-en-3-one allows for comparative studies to understand the impact of esterification on cholesterol derivatives .
Eigenschaften
CAS-Nummer |
137036-79-4 |
|---|---|
Molekularformel |
C31H52O2 |
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate |
InChI |
InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24?,25+,26-,27+,28+,30+,31-/m1/s1 |
InChI-Schlüssel |
CKDZWMVGDHGMFR-NRDBOTLNSA-N |
Isomerische SMILES |
CCCC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Kanonische SMILES |
CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


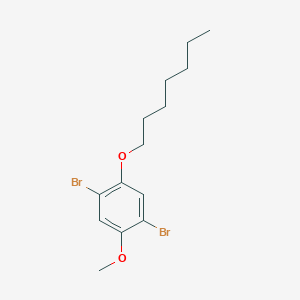
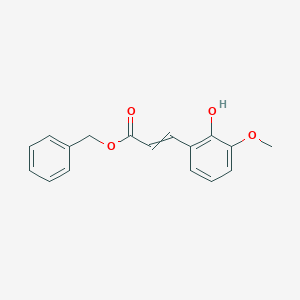
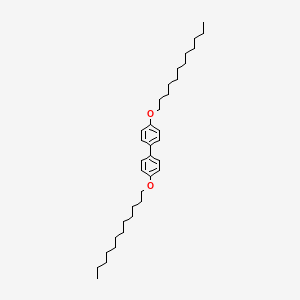
![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)
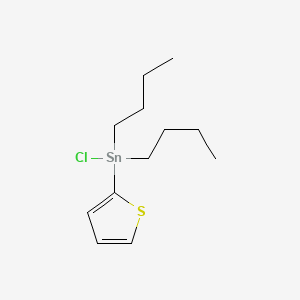
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
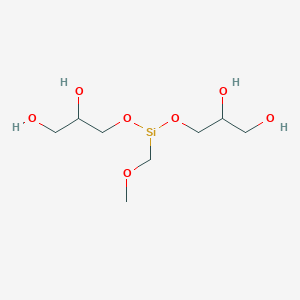
![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)
![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)

![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
